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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ATTO 390
azide in live-cell imaging applications. ATTO 390 is a fluorescent label belonging to the
coumarin dye family, known for its high fluorescence quantum vyield, large Stokes shift, and
good photostability, making it an excellent choice for various fluorescence microscopy
techniques.[1][2] The azide moiety enables its use in bioorthogonal "Click Chemistry" reactions,
allowing for the specific labeling of biomolecules within a living cellular environment.[3][4]

Introduction to ATTO 390 Azide and Click Chemistry

ATTO 390 is a hydrophilic fluorescent dye that can be efficiently excited by common light
sources such as a mercury arc lamp (365 nm and 405 nm lines).[1][2] Its azide functional group
allows for covalent attachment to alkyne-modified biomolecules through two primary types of
"Click Chemistry" reactions:

o Copper(l)-Catalyzed Azide-Alkyne Cycloaddition (CUAAC): This highly efficient reaction joins
azides and terminal alkynes to form a stable triazole linkage. While widely used, the copper
catalyst can be toxic to living cells, necessitating careful optimization and the use of copper-
chelating ligands to minimize cytotoxicity.[5][6][7]

o Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that
utilizes strained cyclooctyne derivatives (e.g., DBCO, BCN). The inherent ring strain of the
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cyclooctyne allows the reaction to proceed rapidly at physiological temperatures without the
need for a toxic catalyst, making it highly suitable for live-cell imaging.[3][5]

The high selectivity and biocompatibility of click chemistry reactions enable the specific labeling
of a wide range of biomolecules, including proteins, nucleic acids, and glycans, within their
native cellular context.[8][9]

Quantitative Data

The photophysical and chemical properties of ATTO 390 azide are summarized in the table

below.
Property Value Reference
Molecular Weight 543.66 g/mol
Appearance Solid [3]
Solubility DMSO, DMF [31[4]
Absorption Maximum (Aabs) 390 nm [1][8]
Emission Maximum (Aem) 476 nm [1]18]

Molar Extinction Coefficient

2.4 x 104 M-1cm-1 [1][8]
(emax)
Fluorescence Quantum Yield

90% [1]
(nfl)
Fluorescence Lifetime (tfl) 5.0 ns [1]

N -20°C, protect from light and
Storage Conditions ] [8]
moisture

Experimental Protocols

This section provides detailed protocols for labeling biomolecules in live cells using ATTO 390
azide. The general workflow involves two main steps: the introduction of an alkyne-modified
precursor into the cells, followed by the click chemistry reaction with ATTO 390 azide.
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General Workflow for Live-Cell Labeling

The following diagram illustrates the overall experimental workflow for live-cell imaging with
ATTO 390 azide.

Experimental Workflow for Live-Cell Imaging

Cell Culture & Metabolic Labeling

(1. Cell Seeding & Culture)

2. Introduction of Alkyne-Modified Precursor
(e.g., amino acid, sugar)

Click Chemistry Labeling

(3. Wash to Remove Excess Precursor)

:

4. Addition of ATTO 390 Azide & Catalyst
(if CUAAC) or Strained Alkyne (if SPAAC)

5. Incubation

6. Wash to Remove Unreacted Dye

Imaging

7. Live-Cell Fluorescence Microscopy
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Caption: General workflow for live-cell labeling with ATTO 390 azide.

Protocol 1: Metabolic Labeling of Nascent Proteins and
SPAAC Ligation

This protocol describes the labeling of newly synthesized proteins using an alkyne-containing
amino acid analogue followed by a copper-free click reaction.

Materials:

e Cells of interest

o Complete cell culture medium
e Methionine-free medium

e L-Azidohomoalanine (AHA) or Homopropargylglycine (HPG) (alkyne-containing methionine
analogues)

e ATTO 390 azide

» DBCO-functionalized crosslinker (if needed for indirect labeling)

o Phosphate-buffered saline (PBS)

o Fixative (e.g., 4% paraformaldehyde in PBS), if endpoint analysis is desired

o Fluorescence microscope with appropriate filter sets for ATTO 390 (Excitation: ~390 nm,
Emission: ~475 nm)

Procedure:
o Cell Preparation:

o Seed cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach
the desired confluency.
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e Metabolic Labeling:
o Aspirate the complete medium and wash the cells once with warm PBS.

o Incubate the cells in methionine-free medium for 30-60 minutes to deplete intracellular
methionine pools.

o Replace the starvation medium with methionine-free medium supplemented with 25-50 uM
HPG (or AHA if using an alkyne-functionalized dye).

o Incubate for the desired period (e.g., 1-4 hours) to allow for incorporation of the alkyne-
containing amino acid into newly synthesized proteins.

e Washing:

o Aspirate the labeling medium and wash the cells three times with warm PBS to remove
unincorporated HPG.

o Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
o Prepare a 1-10 pM solution of ATTO 390 azide in complete cell culture medium or PBS.
o Add the ATTO 390 azide solution to the cells.
o Incubate for 30-60 minutes at 37°C, protected from light.
e Final Washes and Imaging:
o Aspirate the labeling solution and wash the cells three times with warm PBS.
o Replace the PBS with fresh, pre-warmed complete cell culture medium.

o Image the cells using a fluorescence microscope equipped with a suitable filter set for
ATTO 390.

Protocol 2: Labeling of Cell Surface Glycans via CUAAC

This protocol details the labeling of cell surface glycans using an alkyne-modified sugar and a
copper-catalyzed click reaction. This method is suitable for labeling the exterior of living cells.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b12055858?utm_src=pdf-body
https://www.benchchem.com/product/b12055858?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12055858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

[61[7]

Materials:

e Cells of interest

o Complete cell culture medium

» Peracetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)

e ATTO 390 alkyne (note: for this protocol, an alkyne-modified dye is used with an azide-
modified sugar)

o Copper(ll) sulfate (CuSO4)

e Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
e Sodium ascorbate

e Dulbecco's Phosphate-Buffered Saline (DPBS)

e Aminoguanidine

Procedure:

o Metabolic Labeling of Cell Surface Glycans:

o Culture cells in complete medium supplemented with 25-50 uM Ac4ManNAz for 1-3 days
to allow for metabolic incorporation of the azide-modified sugar into cell surface glycans.

» Preparation of Click Reaction Mix:

o

Important: Prepare the reaction mixture fresh and keep it on ice.

[¢]

In a microcentrifuge tube, mix CuSO4 and THPTA in a 1:5 molar ratio in cold DPBS.

o

Add the alkyne-functionalized ATTO 390 dye to a final concentration of 10-50 uM.

[e]

Add aminoguanidine to a final concentration of 1 mM.
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o Immediately before adding to the cells, add freshly prepared sodium ascorbate to a final
concentration of 2.5 mM.

o Gently mix and incubate on ice for 10 minutes.

o Copper-Catalyzed Azide-Alkyne Cycloaddition (CUAAC):

o Wash the Ac4ManNAz-treated cells twice with cold DPBS.

o Add the prepared click reaction mixture to the cells.

o Incubate for 5-15 minutes at 4°C or room temperature, protected from light.
e Washing and Imaging:

o Aspirate the reaction mixture and wash the cells three times with cold DPBS.

o Add fresh, pre-warmed complete cell culture medium.

o Image the cells immediately using a fluorescence microscope.

Signaling Pathways and Applications

ATTO 390 azide can be used to visualize a variety of cellular processes. The choice of the
alkyne-modified precursor will determine the biological pathway or molecule being investigated.
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Applications of ATTO 390 Azide in Live-Cell Imaging

Alkyne-Modified Precursors
Alkyne Amino Acids Alkyne Sugars . Alkyne Nucleosides
( (e.g., HPG) ) Ge.g., Ac4ManNAc-alkyne) Alkyne Fatty Acids (e.g., EAU)

Cellular Processes Visualize

[Nascent Protein Synthesisj [Glycan Dynamicsj E_ipid Trafficking & Modificatior) [DNA Replicatior)

ATTO 390 Azide

+
Click Chemistry

Click to download full resolution via product page

Caption: Cellular applications of ATTO 390 azide labeling.

Troubleshooting and Considerations

Cytotoxicity: When using CUAAC for live-cell imaging, it is crucial to minimize copper-
induced toxicity. Use a copper-chelating ligand like THPTA, keep the copper concentration
low, and limit the incubation time. For sensitive applications, SPAAC is the recommended
method.[5][6]

Background Fluorescence: Incomplete removal of unreacted ATTO 390 azide can lead to
high background fluorescence. Ensure thorough washing steps after the click reaction.
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» Low Signal: If the fluorescence signal is weak, consider increasing the concentration of the
alkyne-modified precursor, extending the metabolic labeling time, or optimizing the click
reaction conditions (e.g., reagent concentrations, incubation time).

o Phototoxicity: ATTO 390 is excited by near-UV light, which can be damaging to cells over
long exposure times. Use the lowest possible excitation power and exposure times during
imaging.

o Storage and Handling: ATTO 390 azide is sensitive to light and moisture. Store it at -20°C
and protect it from light.[8] Allow the vial to warm to room temperature before opening to
prevent condensation.[4] Prepare solutions of the dye fresh for each experiment.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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